

Introduction: The Molecule and the Imperative for Spectral Characterization

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Compound of Interest

Compound Name: *3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde*

CAS No.: 447428-98-0

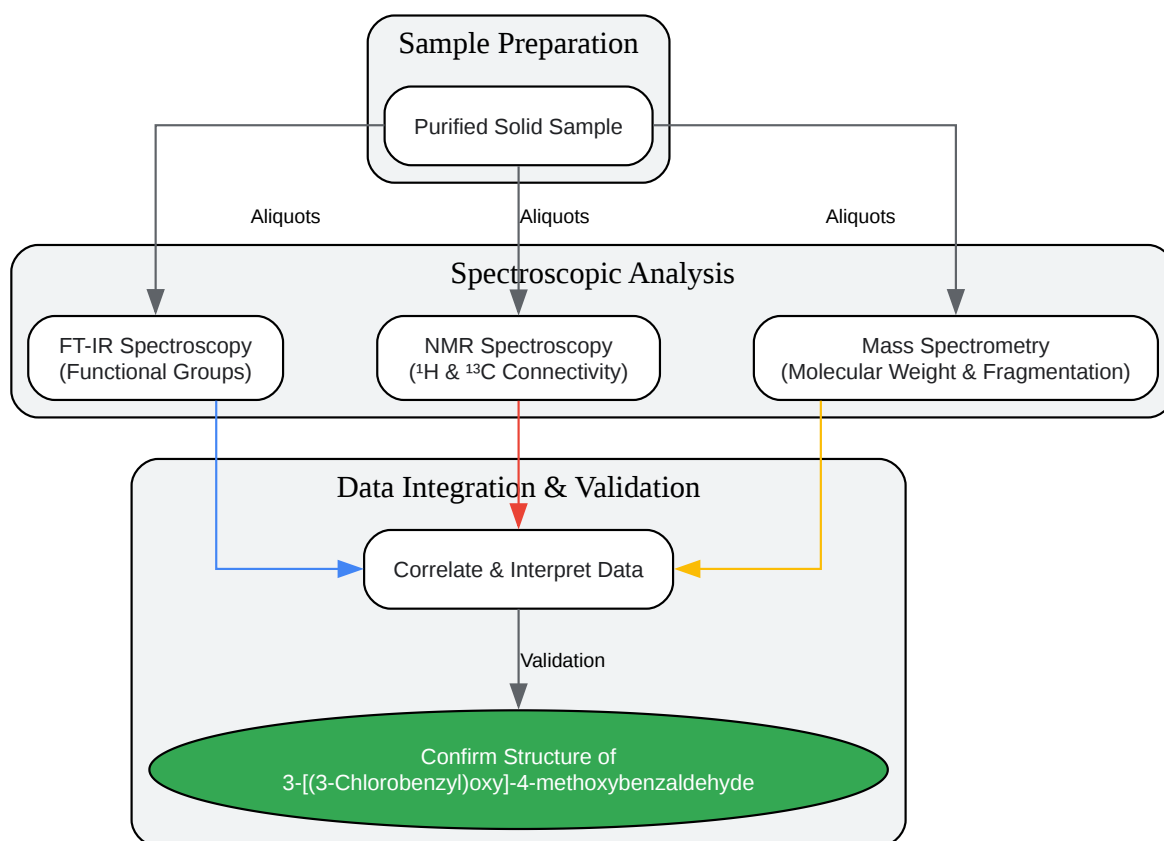
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3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a substituted aromatic ether-aldehyde. Its structure, combining a vanillin-derived core with a chlorobenzyl group, makes it a valuable intermediate in organic synthesis, potentially for novel therapeutic agents or materials. Accurate structural confirmation is the bedrock of all subsequent research and development. Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide details the expected outcomes from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing the foundational data required for its application in advanced research.

Integrated Spectroscopic Workflow

The comprehensive characterization of a novel or synthesized compound like **3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** relies on an integrated workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The following workflow illustrates a logical and efficient approach to data acquisition and analysis.



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Caption: Structure of **3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Predicted FT-IR Data

The following table summarizes the expected characteristic absorption bands for the title compound, based on data from analogous substituted benzaldehydes. [2][3][4]

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~3050-3080	Medium-Weak	C-H stretch	Aromatic C-H
~2950-2970	Weak	C-H stretch	Methoxy -CH ₃
~2850 & ~2750	Weak	C-H stretch (Fermi doublet)	Aldehyde C-H
~1680-1700	Strong	C=O stretch	Aromatic Aldehyde
~1580-1600	Medium-Strong	C=C stretch	Aromatic Ring
~1500-1520	Medium-Strong	C=C stretch	Aromatic Ring
~1250-1270	Strong	C-O stretch (asymmetric)	Aryl-O-CH ₂
~1130-1150	Strong	C-O stretch	O-CH ₃
~1020-1040	Medium	C-O stretch (symmetric)	Aryl-O-CH ₂
~750-800	Strong	C-Cl stretch	Aryl-Cl

| ~810-850 | Strong | C-H out-of-plane bend | Substituted Benzene |

Interpretation of the FT-IR Spectrum

The spectrum is expected to be dominated by several key features. A strong, sharp peak around 1685 cm⁻¹ is the most indicative signal for the aldehyde carbonyl (C=O) group. [2] The presence of the aldehyde is further confirmed by two weaker bands around 2850 and 2750 cm⁻¹, characteristic of the C-H bond of the aldehyde group, which often appear as a Fermi resonance doublet. [4] The aromatic nature of the compound will be evident from the C=C stretching vibrations in the 1500-1600 cm⁻¹ region and the aromatic C-H stretches above 3000 cm⁻¹. The ether linkages are confirmed by strong C-O stretching bands. Specifically, the asymmetric aryl-ether stretch is anticipated to be very prominent around 1260 cm⁻¹, a feature also seen in similar structures like 4-methoxybenzaldehyde. [3] Finally, the C-Cl stretch, typically appearing in the 750-800 cm⁻¹ range, confirms the presence of the chloro-substituent on the benzyl ring.

Experimental Protocol: FT-IR Data Acquisition (ATR)

- **Sample Preparation:** Ensure the solid sample of **3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde** is dry and crystalline. No further preparation is typically needed for Attenuated Total Reflectance (ATR) FT-IR.
- **Instrument Setup:** Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **Background Scan:** Before analyzing the sample, run a background scan with a clean, empty ATR crystal. This step is crucial as it subtracts the IR absorption from the atmosphere (CO₂ and H₂O) and the crystal itself.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Apply Pressure:** Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
- **Data Acquisition:** Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
- **Data Processing:** The resulting spectrum should be automatically ratioed against the collected background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

Predicted ¹H NMR Data

Chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS), assuming deuterated chloroform (CDCl₃) as the solvent. [5][6] Predictions are based on spectral data from analogous compounds such as 3-benzyloxy-4-methoxybenzaldehyde and other substituted benzaldehydes. [7][8][9][10]

Proton(s)	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-7	9.85	s	-	Aldehyde proton
H-2	7.45	d	~2.0	Aromatic proton
H-6	7.42	dd	~8.5, 2.0	Aromatic proton
H-5	6.98	d	~8.5	Aromatic proton
H-2'	7.48	s	-	Aromatic proton
H-4'	7.30	m	-	Aromatic proton
H-5'	7.30	m	-	Aromatic proton
H-6'	7.30	m	-	Aromatic proton
H-7'	5.18	s	-	Benzylic methylene protons

| H-8 | 3.95 | s | - | Methoxy protons |

Interpretation of the ^1H NMR Spectrum

The most downfield signal will be the sharp singlet for the aldehyde proton (H-7) around 9.85 ppm, a highly characteristic chemical shift. [11]The methoxy protons (H-8) will appear as a sharp singlet at approximately 3.95 ppm, integrating to three protons. The benzylic methylene protons (H-7') are expected as a singlet around 5.18 ppm, integrating to two protons.

The aromatic region (7.0-7.5 ppm) will show two distinct sets of signals:

- Vanillin-derived ring (H-2, H-5, H-6): This ABC spin system will show three distinct signals. H-5, being ortho to the electron-donating methoxy group, will be the most upfield at ~6.98 ppm (doublet). H-2 and H-6 will be further downfield, with H-2 appearing as a doublet and H-6 as a doublet of doublets due to coupling with both H-5 and H-2.

- Chlorobenzyl ring (H-2', H-4', H-5', H-6'): These four protons will appear in the ~7.30-7.48 ppm region. Due to the meta-chloro substitution, the coupling patterns can be complex, but H-2' may appear as a distinct singlet or narrow triplet, while the others will likely form a complex multiplet.

Predicted ^{13}C NMR Data

Predicted chemical shifts are based on data from similar structures. [7][12][13]

Carbon(s)	Predicted δ (ppm)	Assignment
C-7	191.0	Aldehyde Carbonyl
C-4	154.5	Aromatic C-O
C-3	150.0	Aromatic C-O
C-1'	138.0	Aromatic C-ipso
C-3'	134.8	Aromatic C-Cl
C-1	130.5	Aromatic C-ipso
C-5', C-6'	129.9	Aromatic C-H
C-2'	127.5	Aromatic C-H
C-4'	125.5	Aromatic C-H
C-6	126.8	Aromatic C-H
C-2	112.0	Aromatic C-H
C-5	111.5	Aromatic C-H
C-7'	70.5	Benzylic Methylene

| C-8 | 56.2 | Methoxy Carbon |

Interpretation of the ^{13}C NMR Spectrum

The aldehyde carbonyl carbon (C-7) will be the most downfield signal, appearing around 191.0 ppm. The aromatic region will contain numerous signals between 110 and 155 ppm. The

carbons directly attached to oxygen (C-3, C-4) will be the most downfield in this region. The carbon bearing the chlorine atom (C-3') will also be distinct. The benzylic methylene carbon (C-7') is expected around 70.5 ppm, and the methoxy carbon (C-8) will be the most upfield signal at approximately 56.2 ppm.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3). The choice of solvent is critical; CDCl_3 is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm. [6]2. **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Tuning:** Place the sample in the NMR spectrometer (e.g., 300 or 500 MHz). The instrument must be tuned to the specific sample and locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H spectrum. A standard acquisition includes a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope. A spectral width of ~220 ppm is standard.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For ^1H NMR, integrate the signals to determine proton ratios. Reference the spectra to the residual solvent peak (CDCl_3 : 7.26 ppm for ^1H , 77.16 ppm for ^{13}C). [5]

Mass Spectrometry (MS)

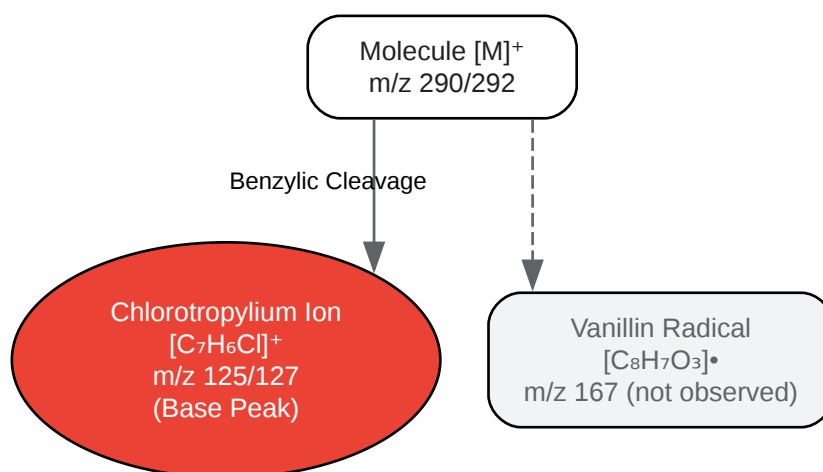
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
290/292	Medium	[M] ⁺ , Molecular Ion (3:1 isotope pattern)
165	Low	[M - C ₇ H ₆ Cl] ⁺
125/127	High	[C ₇ H ₆ Cl] ⁺ , Chlorotropylium ion (Base Peak)
137	Medium	[M - C ₈ H ₈ OC] ⁺ , Methoxybenzoyl fragment

Interpretation of the Mass Spectrum

Upon electron ionization (EI), the molecule is expected to show a molecular ion peak [M]⁺ at m/z 290. A key feature will be the isotopic peak at m/z 292, which should be approximately one-third the intensity of the m/z 290 peak, confirming the presence of a single chlorine atom. [14] The most favorable fragmentation pathway is the cleavage of the benzylic ether bond. This alpha-cleavage is characteristic of ethers and results in the formation of a stable chlorotropylium ion. [15] This fragment at m/z 125/127 is predicted to be the base peak (the most intense peak in the spectrum) due to its resonance-stabilized structure. The other part of the molecule would form a radical, which is typically not observed. The presence of this m/z 125/127 fragment is strong evidence for the chlorobenzyl ether moiety.



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Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable solid, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.
- **Ionization:** The sample is vaporized and enters the ion source. In Electron Ionization (EI), the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical molecular ion $[M]^+$.
- **Mass Analysis:** The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
- **Data Acquisition:** The instrument scans a specified mass range (e.g., m/z 40-500) to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Conclusion

The combined application of FT-IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of **3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde**. The aldehyde, methoxy, aromatic, and chlorobenzyl ether functionalities are all clearly identifiable through their unique spectroscopic signatures. This guide serves as a foundational reference for researchers, ensuring data is interpreted with a high degree of confidence and scientific rigor.

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